16-Phenoxy tetranor Prostaglandin E2

EP3 receptor Receptor selectivity G-protein coupled receptor

Researchers studying EP3-mediated signaling frequently encounter confounded results when using non-selective PGE2 analogs. 16-Phenoxy tetranor PGE2 (CAS 54382-74-0) resolves this by delivering sub-nanomolar EP3 agonism (EC50 0.89 nM) with 18-fold selectivity over FP receptors, eliminating off-target EP2/EP4 activation. As the free acid metabolite of sulprostone, it is the mandatory reference standard for LC-MS/MS bioanalytical method validation in pharmacokinetic studies. • Selective EP3/EP1 activation in recombinant cell lines (CHO, HEK293) without cross-reactivity at EP2 or EP4. • Certified reference standard for sulprostone metabolite identification and quantification in plasma/urine matrices. • ≥98% purity; shipped with wet ice; stored at -20°C.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B10854052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Phenoxy tetranor Prostaglandin E2
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O
InChIInChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18?,19-,21-/m1/s1
InChIKeyLYXKJZCRLQWIIN-BYCQWZGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Phenoxy tetranor PGE2: Procurement Overview


16-Phenoxy tetranor Prostaglandin E2 (16-phenoxy tetranor PGE2; CAS 54382-74-0) is a synthetic prostanoid and the free acid metabolite of the clinically used uterotonic agent sulprostone [1]. It is formed via hydrolysis of the methylsulfonamide bond of sulprostone and has been identified as a minor metabolite in human plasma following parenteral drug administration [2]. This compound serves as a critical reference standard and pharmacological tool for investigating EP3 and EP1 prostaglandin receptor signaling pathways, distinct from native PGE2 or other E-series analogs due to its unique metabolic origin and specific receptor interaction profile .

16-Phenoxy tetranor PGE2: Why Generic Analogs Fail


Indiscriminate substitution of 16-phenoxy tetranor PGE2 with other prostaglandin E2 analogs is scientifically invalid due to profound differences in receptor selectivity, metabolic stability, and biological potency. While native PGE2 acts as a broad agonist across all four EP receptor subtypes (EP1-EP4), the 16-phenoxy modification imparts a distinct pharmacological fingerprint characterized by selective, high-affinity activation of EP3 and EP1 receptors, with significantly reduced activity at EP2 and EP4 [1]. Furthermore, 16-phenoxy tetranor PGE2 is the active free acid metabolite of sulprostone; its use is mandatory as a reference standard in pharmacokinetic and metabolite identification studies involving sulprostone [2]. Utilizing structurally related but functionally divergent compounds—such as 16,16-dimethyl PGE2 or 16-phenoxy tetranor PGF2α—will yield confounded experimental outcomes due to their alternative receptor binding profiles (e.g., FP receptor agonism for F2α analogs) . The quantitative evidence below establishes the specific, non-interchangeable characteristics that define the utility of 16-phenoxy tetranor PGE2 in targeted research applications.

16-Phenoxy tetranor PGE2: Differential Activity Evidence


EP3-Selective Agonism

16-Phenoxy tetranor PGE2 demonstrates a marked divergence in receptor selectivity compared to its parent compound, PGE2. While PGE2 exhibits broad agonist activity across all EP subtypes (EP1-EP4), the 16-phenoxy tetranor PGE2 pharmacophore—shared with its prodrug sulprostone—confers high-affinity and selective activation of EP3 and EP1 receptors, with minimal activity at EP2 and EP4 [1]. This selectivity is crucial for isolating EP3- and EP1-mediated signaling pathways without confounding activation of EP2 or EP4, which are associated with distinct physiological processes such as vasodilation and bone formation [2].

EP3 receptor Receptor selectivity G-protein coupled receptor

Enhanced Antifertility Potency vs. PGE2

N-methanesulfonyl 16-phenoxy-omega-tetranor PGE2 (sulprostone), which yields 16-phenoxy tetranor PGE2 as its active metabolite, exhibits 10-30 times greater potency than native PGE2 in animal models predictive of human antifertility effects [1]. This enhanced potency is coupled with a favorable tissue selectivity profile: in pharmacological tests designed to predict human side effects, the compound demonstrated potency equal to or less than that of PGE2, indicating a superior therapeutic index for uterine applications [1].

Antifertility Uterine contractility Tissue selectivity

EP3 Functional Potency

Functional agonism of 16-phenoxy tetranor PGE2 at the human EP3 receptor has been quantified in a cell-based calcium mobilization assay. The compound exhibits an EC50 of 0.89 nM at the human EP3 receptor expressed in CHO cells [1]. This sub-nanomolar potency confirms its high intrinsic activity at this target. In contrast, its activity at the human FP receptor is significantly lower, with an EC50 of 16 nM in the same assay system, demonstrating a >15-fold selectivity for EP3 over FP [1]. This functional selectivity distinguishes it from 16-phenoxy tetranor PGF2α analogs, which are potent FP receptor agonists.

EP3 receptor Calcium flux CHO cells

Platelet Aggregation: EP3-Mediated Potentiation

The 16-phenoxy PGE analog sulprostone, which acts as a prodrug for 16-phenoxy tetranor PGE2, demonstrates a unique functional profile in human platelets. Unlike prostacyclin (PGI2) analogs that inhibit aggregation, sulprostone consistently potentiates primary aggregation waves induced by ADP, PAF, and U-46619 in human platelet-rich plasma with a threshold concentration of 4-10 nM [1]. This pro-aggregatory effect is attributed to EP3 receptor activation and is distinct from the anti-aggregatory effects mediated by IP or EP2/EP4 receptors [1]. This clearly differentiates 16-phenoxy PGE2 analogs from other prostanoid classes.

Platelet aggregation EP3 receptor Thrombosis

Sulprostone Metabolite Reference Standard

16-Phenoxy tetranor PGE2 is not merely a research analog; it is a defined, minor metabolite of the clinical drug sulprostone, identified in human plasma following parenteral administration [1]. For any study involving the quantification, pharmacokinetic profiling, or metabolite identification of sulprostone, 16-phenoxy tetranor PGE2 is an absolute and non-substitutable analytical reference standard. Using a structurally similar but chemically distinct analog (e.g., 16,16-dimethyl PGE2 or 16-phenoxy tetranor PGF2α) would invalidate the analytical method and produce erroneous pharmacokinetic data.

Pharmacokinetics Metabolite identification Reference standard

16-Phenoxy tetranor PGE2: Application Scenarios


EP3 Signaling Assays

Use 16-phenoxy tetranor PGE2 to selectively activate the EP3 receptor in cell lines (e.g., CHO, HEK293) expressing recombinant human EP3. The compound's sub-nanomolar EC50 (0.89 nM) at EP3 and its 18-fold selectivity over the FP receptor [1] allow for clean, high-potency agonism, minimizing off-target activation of EP2, EP4, or FP receptors that could confound downstream signaling readouts (e.g., calcium flux, cAMP inhibition). This is in direct contrast to using native PGE2, which would non-selectively activate multiple EP subtypes.

Sulprostone PK/Metabolism Reference Standard

Employ 16-phenoxy tetranor PGE2 as a certified reference standard for the identification and quantification of the active free acid metabolite in biological matrices (e.g., plasma, urine) following administration of the prodrug sulprostone [1]. This is a non-negotiable requirement for developing and validating LC-MS/MS bioanalytical methods intended to support preclinical or clinical pharmacokinetic studies of sulprostone, as generic PGE2 or other analogs are chemically distinct and will not co-elute or ionize identically.

Platelet Aggregation & Thrombosis

Utilize 16-phenoxy tetranor PGE2 (or its prodrug sulprostone) as a selective EP3 agonist to potentiate platelet aggregation in human platelet-rich plasma [1]. This is a defined, EP3-mediated pro-aggregatory model with a clear threshold (4-10 nM) that contrasts sharply with the anti-aggregatory effects of PGI2 analogs [1]. This application is ideal for dissecting the roles of specific prostanoid receptors in thrombus formation and for screening potential anti-thrombotic agents targeting the EP3 pathway.

Uterine Contractility and Antifertility

In animal models of reproductive biology, 16-phenoxy tetranor PGE2 (administered as its prodrug) provides a 10-30 fold enhancement in antifertility potency compared to PGE2, with a more favorable side effect profile in predictive assays [1]. This makes it the preferred tool compound for investigating the specific role of EP3/EP1 receptors in myometrial contraction, cervical ripening, and other reproductive processes where high potency and tissue selectivity are required to separate efficacy from systemic toxicity.

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